molecular formula C24H25NO4 B2528983 (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-ethoxy-2H-chromen-2-one CAS No. 690214-78-9

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-ethoxy-2H-chromen-2-one

Cat. No. B2528983
CAS RN: 690214-78-9
M. Wt: 391.467
InChI Key: PBDPECHRVNGMLL-NTCAYCPXSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The “E” in the name indicates the geometry around the carbon-carbon double bond, with the highest priority groups on opposite sides of the bond. The compound also contains diethylamino and ethoxy functional groups, which could influence its reactivity and solubility .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar chromen-2-one core, with the acryloyl and diethylamino groups extending from this core. The presence of the double bond and the ether and amine groups could result in regions of differing electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acryloyl and diethylamino groups. The acryloyl group could potentially undergo addition reactions at the double bond, while the diethylamino group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ether and amine groups could enhance its solubility in polar solvents, while the planar chromen-2-one core might allow for stacking interactions in the solid state .

Scientific Research Applications

properties

IUPAC Name

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-4-25(5-2)19-13-10-17(11-14-19)12-15-21(26)20-16-18-8-7-9-22(28-6-3)23(18)29-24(20)27/h7-16H,4-6H2,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDPECHRVNGMLL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one

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